3-Nitro-5-(propylthio)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

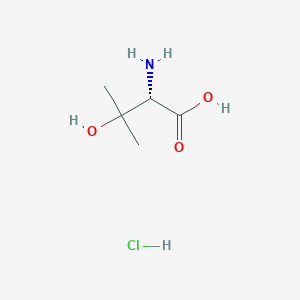

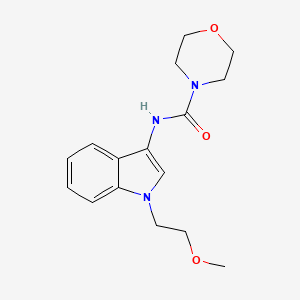

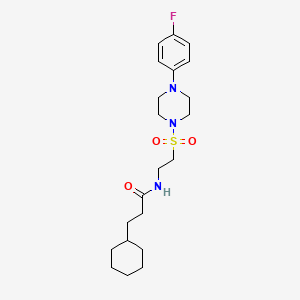

3-Nitro-5-(propylthio)aniline is a biochemical used for proteomics research . It has a molecular formula of C9H12N2O2S and a molecular weight of 212.27 .

Synthesis Analysis

2-Nitro-5-(propylthio)aniline is used as a reagent to synthesize analogues of Albendazole and Mebendazole, compounds which have potential antiparasitic activity . Copolymers of aniline with 3-nitroaniline, i.e., poly(aniline-co-3-nitroaniline), have been readily synthesized in various molar ratios of comonomers by chemical and electrochemical polymerization .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CCCSC1=CC(=CC(=C1)N+[O-])N .Aplicaciones Científicas De Investigación

Catalytic Hydrogenation of Nitroarenes

Nitroarenes are hydrogenated to produce anilines, which are crucial intermediates for the production of dyes, pigments, pharmaceuticals, and agrochemicals. For example, FeOx-supported platinum single-atom catalysts have been reported as highly efficient and selective in the hydrogenation of substituted nitroarenes, offering an environmentally friendly method for aniline production (Wei et al., 2014). This process's significance lies in its high selectivity and activity, potentially applicable for 3-Nitro-5-(propylthio)aniline, offering a pathway to valuable aniline derivatives.

Synthesis of Chiral Compounds

Chiral aminophosphine-imidazoline ligands have been synthesized via the transformation of nitroarenes, showcasing the role of nitroarene derivatives in creating complex molecules with potential applications in asymmetric synthesis and catalysis (Yang et al., 2011). These compounds can be used as catalysts in various chemical reactions, indicating the versatility of nitroarene derivatives in facilitating the synthesis of complex, functionalized molecules.

Photocatalytic Reduction to Anilines

The photocatalytic reduction of nitroarenes to anilines using cadmium sulfide quantum dots (CdS QDs) as visible-light photocatalysts represents a sustainable approach to aniline production (Jensen et al., 2016). This method highlights the potential for using light-driven processes to convert nitroarene derivatives like this compound into valuable anilines, contributing to green chemistry initiatives.

Electrochromic Materials

Nitroarene derivatives have been utilized in the synthesis of novel electrochromic materials, demonstrating their application in developing devices that change color in response to electrical input. These materials have potential uses in smart windows, displays, and low-energy consumption devices (Li et al., 2017). The involvement of nitroarene derivatives in such technologies underlines their importance in material science and engineering.

Propiedades

IUPAC Name |

3-nitro-5-propylsulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-3-14-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOCGHKSHYHXDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=CC(=C1)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

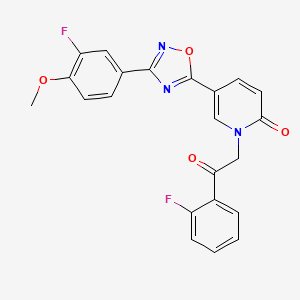

![(E)-2-(4-bromophenyl)sulfonyl-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2664711.png)

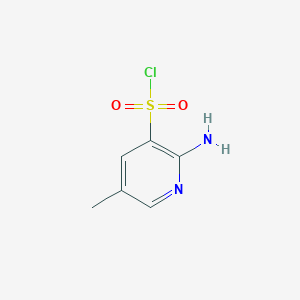

![4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2664716.png)

![2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2664717.png)